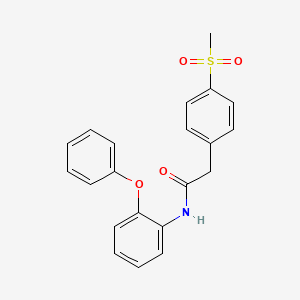

2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide

Description

2-(4-(Methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a methylsulfonyl group (-SO₂CH₃) at the para position of one phenyl ring and a phenoxy-substituted phenyl group at the acetamide’s nitrogen. The 2-phenoxyphenyl group introduces steric bulk and may enhance lipophilicity, affecting solubility and membrane permeability.

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-27(24,25)18-13-11-16(12-14-18)15-21(23)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYNVDSLTKNOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(methylsulfonyl)phenylamine with acetic anhydride to form 4-(methylsulfonyl)phenylacetamide.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-phenoxyphenylamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.

Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of sulfonamides, including derivatives like 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide. These compounds have shown promise as inhibitors of enzymes such as:

- α-glucosidase : Important for carbohydrate metabolism, with implications in treating Type 2 Diabetes Mellitus (T2DM).

- Acetylcholinesterase : Relevant in the context of Alzheimer's Disease (AD), where inhibition can help increase acetylcholine levels in the brain .

Neuroprotective Effects

The phenoxy group present in the compound has been linked to neuroprotective effects. Studies indicate that compounds bearing this moiety can interact with N-methyl-D-aspartate receptors (NMDARs), potentially reducing neurodegeneration in models of brain injury .

Diabetes Management

The inhibition of α-glucosidase suggests that this compound may be useful in managing blood glucose levels post-meal, making it a candidate for diabetes treatment. The mechanism involves delaying carbohydrate absorption, thus controlling postprandial hyperglycemia.

Alzheimer’s Disease Treatment

By inhibiting acetylcholinesterase, this compound could enhance cognitive function and memory retention in patients suffering from Alzheimer's Disease. This effect is crucial as it addresses one of the core issues in AD: the depletion of acetylcholine due to excessive breakdown by acetylcholinesterase.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methylsulfonyl vs. Halogen Substituents

- 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide (CAS 1007036-41-0): Shares the methylsulfonylphenyl group but replaces the phenoxy-phenyl with a chlorine atom. Molecular weight: 179.17 g/mol, significantly lower than the target compound due to simpler substituents .

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide :

Sulfonyl Group Modifications

- N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (Compound 5i): Replaces methylsulfonyl with a morpholinosulfonyl group (-SO₂-morpholine). The morpholine ring introduces hydrogen-bonding capability, improving aqueous solubility compared to the methylsulfonyl analog.

N-(4-Fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide :

Functional Group Variations on the Acetamide Linker

Phenoxy vs. Heterocyclic Substituents

N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (Compound 54) :

- 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5): Features an acetylphenoxy group, introducing a ketone that may participate in redox reactions or metabolic pathways. Molecular weight: 283.32 g/mol, comparable to the target compound .

Melting Points and Solubility

- Compounds with morpholinosulfonyl groups (e.g., 5i–5o) generally exhibit higher melting points (e.g., 225–227°C for compound 53) due to increased crystallinity from hydrogen bonding .

Bioactivity

- Anti-Viral Activity: Morpholinosulfonyl derivatives (e.g., 5i) showed promise in COVID-19 studies, suggesting sulfonamide acetamides may target viral replication machinery .

- Herbicidal Activity : Methylsulfonyl acetamides like N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide are metabolites of herbicides, indicating agricultural relevance .

Structural and Electronic Comparisons

Key Functional Groups

| Compound | Key Functional Groups | Electronic Effects |

|---|---|---|

| Target Compound | -SO₂CH₃, -OPh | Strong EWG, moderate lipophilicity |

| 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide | -SO₂CH₃, -Cl | Strong EWG, high lipophilicity |

| Compound 5i (Morpholinosulfonyl) | -SO₂-morpholine | Moderate EWG, enhanced solubility |

| Compound 54 (Triazole-sulfonyl) | -SO₂Ph, triazole | Strong EWG, π-π stacking capability |

Molecular Weight and LogP

| Compound | Molecular Weight (g/mol) | Estimated LogP |

|---|---|---|

| Target Compound | ~350 (estimated) | ~3.5 |

| 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide | 179.17 | ~2.8 |

| Compound 5i | ~400 (estimated) | ~2.0 |

| N-(4-Fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | 288.34 | ~3.2 |

Biological Activity

2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 398.48 g/mol

The structure consists of a methylsulfonyl group attached to a phenyl ring, linked to an acetamide moiety that connects to another phenoxyphenyl group. This unique configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide exhibit significant antimicrobial properties. For instance, compounds with the methylsulfonyl group have shown efficacy against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. A study reported that compounds with similar structural features inhibited the proliferation of glioma cells, demonstrating both cytotoxic and antiproliferative effects. The mechanism involved induction of apoptosis and inhibition of key signaling pathways such as AKT and mTOR .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been investigated. In vitro studies revealed that it could reduce pro-inflammatory cytokine production in macrophages, indicating potential applications in treating inflammatory diseases .

Case Study 1: Glioma Cell Line

In a controlled experiment, 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide was tested against U87 glioma cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like temozolomide.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MICs) as low as 5 µg/mL, showcasing strong antibacterial properties.

The biological activity of 2-(4-(methylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Modulation of Cell Signaling : It appears to interfere with cell signaling pathways that regulate inflammation and apoptosis.

- Membrane Disruption : In microbial cells, it may disrupt membrane integrity, leading to cell lysis.

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Answer:

- Detailed Protocols : Specify reaction times (±5%), solvent grades (e.g., HPLC-grade acetonitrile), and drying methods (e.g., Na₂SO₄ vs. MgSO₄).

- Cross-Validation : Share intermediate samples for NMR comparison between labs.

- Open Data : Publish raw chromatograms and spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.